An In-depth Technical Guide to the Physical Properties of 3-Fluorothiophene-2-carboxylic Acid
An In-depth Technical Guide to the Physical Properties of 3-Fluorothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorothiophene-2-carboxylic acid (CAS No: 32431-84-8) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features—a thiophene ring, a carboxylic acid group, and a fluorine atom—make it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. The strategic placement of the fluorine atom can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it a crucial intermediate in drug discovery programs.[1] This guide provides a comprehensive overview of its core physical properties, experimental protocols for their determination, and relevant synthesis workflows.
Core Physical and Chemical Properties
The fundamental properties of 3-Fluorothiophene-2-carboxylic acid are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃FO₂S | [2][3][4] |
| Molecular Weight | 146.14 g/mol | [2][3][5] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 175.0 - 179.0 °C (with decomposition) | [2] |
| Boiling Point | 263.8 °C (at 760 mmHg, predicted) | [3] |
| Solubility | Soluble in methanol | [2] |
| Purity | Typically ≥98.0% (determined by GC) | [2] |
| CAS Number | 32431-84-8 | [1][2][3] |
| Storage Conditions | Refrigerate at 0-10°C, protect from heat | [2] |
Spectroscopic Properties
Spectroscopic analysis is critical for the structural elucidation and purity assessment of 3-Fluorothiophene-2-carboxylic acid.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is highly characteristic. For 3-Fluorothiophene-2-carboxylic acid, the following absorption bands are expected:
-
O-H Stretch: A very broad and strong absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[6][7]
-
C=O Stretch: A strong, sharp absorption is expected between 1680-1710 cm⁻¹ for the carbonyl group. Conjugation with the thiophene ring may shift this frequency.[6]
-
C-F Stretch: A strong absorption band is typically observed in the 1000-1400 cm⁻¹ region, indicative of the carbon-fluorine bond.
-
C-O Stretch & O-H Bend: Bands in the 1210-1320 cm⁻¹ (C-O stretch) and 1395-1440 cm⁻¹ (O-H bend) regions are also characteristic.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The acidic proton of the carboxylic acid is expected to appear as a broad singlet far downfield, typically around 10-13 ppm.[8] The two protons on the thiophene ring will exhibit splitting patterns influenced by both proton-proton and proton-fluorine coupling.
-
¹³C NMR: The carbonyl carbon signal is expected in the 165-185 ppm range.[6] The carbons of the thiophene ring will show distinct signals, with the carbon bonded to fluorine exhibiting a large C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons providing key structural information.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of physical properties and for the synthesis of the compound.
Protocol 1: Synthesis of 3-Fluorothiophene-2-carboxylic Acid
This protocol is based on a reported two-step synthesis starting from methyl 3-aminothiophene-2-carboxylate.[9]
Step 1: Synthesis of Methyl 3-fluorothiophene-2-carboxylate via Schiemann Reaction
-
Diazotization: Methyl 3-aminothiophene-2-carboxylate is diazotized using sodium nitrite and tetrafluoroboric acid to form the corresponding diazonium tetrafluoroborate salt.
-
Fluorination: The isolated diazonium salt is thermally decomposed in a mixture with sand under vacuum (0.1 Torr). The temperature of the oil bath is raised to approximately 160 °C.
-
Isolation: The product, methyl 3-fluorothiophene-2-carboxylate, sublimes and is collected. Further purification is achieved by precipitation from methanol with the addition of water, yielding a pale yellow solid.[9]
Step 2: Hydrolysis to 3-Fluorothiophene-2-carboxylic Acid
-
Reaction Setup: Methyl 3-fluorothiophene-2-carboxylate (1 equivalent) is dissolved in a suitable solvent such as methanol.
-
Hydrolysis: An aqueous solution of sodium hydroxide (or another suitable base) is added to the solution. The reaction mixture is stirred, typically at room temperature, until the hydrolysis is complete (monitored by TLC or HPLC).
-
Workup: The solvent is removed under reduced pressure. The aqueous residue is washed with a non-polar solvent (e.g., ether) to remove any unreacted ester.
-
Acidification: The aqueous layer is cooled and acidified with a strong acid (e.g., 2N HCl) to a pH below 3.
-
Isolation: The resulting precipitate, 3-Fluorothiophene-2-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.[9][10]
Protocol 2: Determination of Melting Point
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid is recorded as the melting point range. For this compound, decomposition is observed.[2]
Protocol 3: Purity Assessment by Gas Chromatography (GC)
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent. A derivatization step (e.g., silylation) may be required to increase the volatility of the carboxylic acid.
-
Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a flame ionization detector (FID) is used.
-
Analysis: A small volume of the prepared sample is injected into the heated inlet of the GC. The oven temperature is programmed to ramp up, separating components based on their boiling points and interactions with the column's stationary phase.
-
Data Interpretation: The purity is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all peaks in the chromatogram.[2]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 3-Fluorothiophene-2-carboxylic acid.
Caption: Synthetic route to 3-Fluorothiophene-2-carboxylic acid.
Applications in Research and Development
3-Fluorothiophene-2-carboxylic acid is a versatile intermediate with significant applications in drug discovery. The thiophene core is a known pharmacophore present in many approved drugs.[1] The introduction of a fluorine atom can enhance key drug-like properties:
-
Metabolic Stability: The C-F bond is strong and can block sites of metabolic oxidation, increasing the drug's half-life.[1]
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, improving potency.[1]
-
Lipophilicity: Fluorine substitution can increase a molecule's ability to cross cell membranes.[1]
This compound serves as a crucial starting material for synthesizing libraries of derivatives for structure-activity relationship (SAR) studies. It has been specifically utilized in the development of:
-
DAAO Inhibitors: For potential treatment of neurological disorders like schizophrenia.[1]
-
Anti-norovirus Agents: Derivatives have shown promise in combating norovirus infections.[1]
-
FTO Inhibitors: Thiophene-2-carboxylic acid derivatives have been identified as inhibitors of the FTO protein, a target in acute myeloid leukemia (AML).[11]
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Fluoro-2-thiophenecarboxylic Acid | 32431-84-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 3-Fluorothiophene-2-carboxylic acid | 32431-84-8 [sigmaaldrich.com]
- 4. 3-Fluorothiophene-2-carboxylic acid, CasNo.32431-84-8 Shanghai Run-Biotech Co., Ltd. China (Mainland) [run-biotech.lookchem.com]
- 5. 4-Fluorothiophene-2-carboxylic acid | C5H3FO2S | CID 21732111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. 3-Chlorothiophene-2-carboxylic acid CAS#: 59337-89-2 [m.chemicalbook.com]
- 11. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]
